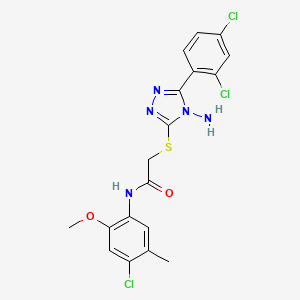
C18H16Cl3N5O2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C18H16Cl3N5O2S is a complex organic molecule This compound is characterized by the presence of three chlorine atoms, a sulfur atom, and a nitrogen-rich structure, which suggests it may have significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H16Cl3N5O2S typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.
Chlorination: Introduction of chlorine atoms is achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonation: The sulfur atom is introduced via sulfonation reactions, often using sulfur trioxide or chlorosulfonic acid.
Nitrogen Incorporation: Nitrogen atoms are incorporated through amination reactions, using reagents such as ammonia or amines under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
C18H16Cl3N5O2S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
C18H16Cl3N5O2S: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which C18H16Cl3N5O2S exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, altering cellular responses.
Comparison with Similar Compounds
C18H16Cl3N5O2S: can be compared with other similar compounds to highlight its uniqueness:
C18H16Cl3N5O2: Lacks the sulfur atom, which may result in different biological activity.
C18H16Cl2N5O2S: Has one less chlorine atom, potentially affecting its reactivity and interactions.
C18H16Cl3N5O3S: Contains an additional oxygen atom, which could influence its solubility and stability.
These comparisons help in understanding the specific properties and potential advantages of This compound over related compounds.
Properties
Molecular Formula |
C18H16Cl3N5O2S |
|---|---|
Molecular Weight |
472.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C18H16Cl3N5O2S/c1-9-5-14(15(28-2)7-12(9)20)23-16(27)8-29-18-25-24-17(26(18)22)11-4-3-10(19)6-13(11)21/h3-7H,8,22H2,1-2H3,(H,23,27) |
InChI Key |
STCNZBZGCOUBJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















